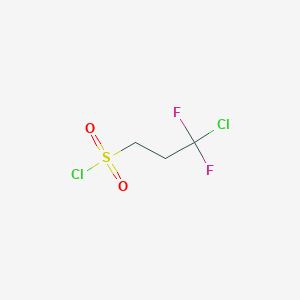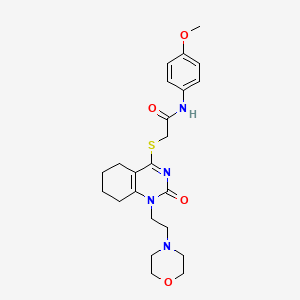
Ethyl 1,2,3,4,6,7,8,9-octahydroquinolizine-9a-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,2,3,4,6,7,8,9-octahydroquinolizine-9a-carboxylate is a chemical compound that has been the subject of significant scientific research in recent years. This compound has been shown to have a range of potential applications, particularly in the field of medicine. In
科学的研究の応用
Chemical Compound Applications in Plant Science
Ethylene Precursors and Plant Biology
Ethylene, a simple two-carbon atom molecule, plays a significant role in plant biology, affecting growth, development, and response to stress. Compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, highlight the complex interplay between chemical compounds and plant hormone regulation. ACC's role extends beyond simply being an ethylene precursor; it also functions as a signal molecule, potentially offering insights into how structurally related compounds, such as Ethyl 1,2,3,4,6,7,8,9-octahydroquinolizine-9a-carboxylate, could influence plant biology (B. V. D. Poel & D. Straeten, 2014).
Chemical Sterilization and Medical Device Applications
Ethylene Oxide Sterilization
Ethylene oxide is widely used for sterilizing medical devices due to its effectiveness across a range of applications. This process's evolution and the quest for improved methodologies might parallel the research interests for this compound in ensuring sterility and safety in medical applications. Understanding ethylene oxide's action mechanism, toxicity, and cycle design could offer a framework for exploring similar applications (G. C. Mendes, T. Brandão, & C. L. M. Silva, 2007).
Environmental and Toxicological Studies
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, found in fermented foods and beverages, is known for its genotoxic and carcinogenic properties. Research into its formation mechanisms and potential health impacts underscores the importance of understanding the toxicological profiles of chemical compounds. This knowledge is crucial for assessing the safety and environmental impact of similar compounds, including this compound (J. Weber & V. I. Sharypov, 2009).
特性
IUPAC Name |
ethyl 1,2,3,4,6,7,8,9-octahydroquinolizine-9a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)12-7-3-5-9-13(12)10-6-4-8-12/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDZRXQJQZSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCN1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2583936.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)
![2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide](/img/structure/B2583940.png)
![Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2583941.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2583942.png)





![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2583950.png)

![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)